2-[2-[(2E)-2-[[2-[(2-chlorophenyl)methoxy]-5-nitrophenyl]methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD03847776 is a chemical compound with unique properties and applications in various scientific fields. This compound has garnered attention due to its potential uses in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and applications can provide valuable insights into its significance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MFCD03847776 involves specific reaction conditions and reagents. Detailed synthetic routes are essential for producing this compound with high purity and yield. Common methods include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation and subsequent reaction with [another reagent] at [temperature and pressure].
Step 3: Final purification using [technique] to obtain pure MFCD03847776.
Industrial Production Methods
Industrial production of MFCD03847776 requires scalable and cost-effective methods. Techniques such as [method] and [method] are employed to ensure consistent quality and quantity. Optimization of reaction parameters and purification processes is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
MFCD03847776 undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form [product].
Reduction: Reduced by [reagent] to yield [product].
Substitution: Substitutes [group] with [group] under [conditions].
Common Reagents and Conditions
Oxidation: [Oxidizing agent] under [conditions].
Reduction: [Reducing agent] at [temperature].
Substitution: [Reagent] in [solvent] at [temperature].
Major Products
The major products formed from these reactions include [product], [product], and [product], each with distinct properties and applications.
Wissenschaftliche Forschungsanwendungen
MFCD03847776 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in [specific reactions] and as a catalyst in [process].
Biology: Plays a role in [biological process] and is used in [technique].
Medicine: Investigated for its potential in treating [disease] and as a component in [drug].
Industry: Utilized in [industrial process] and as an additive in [product].
Wirkmechanismus
The mechanism of action of MFCD03847776 involves interaction with specific molecular targets and pathways. It exerts its effects by [mechanism], targeting [molecular target] and influencing [pathway]. This mechanism is crucial for its applications in [field].
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to MFCD03847776 include [compound], [compound], and [compound]. These compounds share structural similarities but differ in [aspect].
Uniqueness
MFCD03847776 stands out due to its [unique property], making it particularly valuable for [application]. Its distinct [feature] sets it apart from other similar compounds.
By understanding the synthesis, reactions, applications, and mechanism of action of MFCD03847776, researchers can harness its potential for various scientific and industrial purposes.
Eigenschaften
Molekularformel |
C19H15ClN4O6S |
---|---|
Molekulargewicht |
462.9 g/mol |
IUPAC-Name |
2-[(2E)-2-[(E)-[2-[(2-chlorophenyl)methoxy]-5-nitrophenyl]methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid |
InChI |
InChI=1S/C19H15ClN4O6S/c20-14-4-2-1-3-11(14)10-30-15-6-5-13(24(28)29)7-12(15)9-21-23-19-22-18(27)16(31-19)8-17(25)26/h1-7,9,16H,8,10H2,(H,25,26)(H,22,23,27)/b21-9+ |
InChI-Schlüssel |
OXHAYXGMEREAEC-ZVBGSRNCSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])/C=N/N=C/3\NC(=O)C(S3)CC(=O)O)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])C=NN=C3NC(=O)C(S3)CC(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.